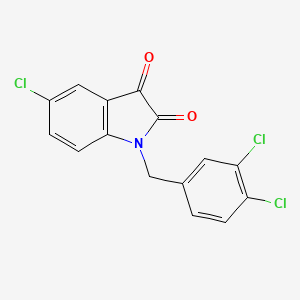
5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione is not explicitly provided in the search results. The empirical formula is C13H8Cl3NO3 and the molecular weight is 332.57 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione, related to indole-2,3-dione compounds, is primarily involved in the synthesis of various heterocyclic compounds. Studies have demonstrated its utility in synthesizing new derivatives and exploring their chemical reactivity.
- Synthesis of Spiroindolinone Derivatives : The compound has been used to synthesize spiro[indoline‐3‐heterocycle]‐2‐one derivatives, indicating its utility in creating complex molecular structures (Al-Thebeiti, 1994).
- Utility in Organic Synthesis : A review highlighted the use of isatins, including this compound, in synthesizing a large variety of heterocyclic compounds and as raw materials for drug synthesis, emphasizing its importance in organic chemistry (Garden & Pinto, 2001).
- Derivative Synthesis : The synthesis and reactivity of various heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione were studied, showcasing the compound's role as a starting material for synthesizing diverse heterocyclic compounds and drugs (Tribak et al., 2017).
Biological and Pharmacological Research
The compound's derivatives have been investigated for their biological activities, highlighting its relevance in pharmacological research.
- Anticancer Properties : A study synthesized 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives from 1H-indole-2,3-diones and tested them for their lipid peroxidation inhibition, radical scavenging activities, and anticancer properties, indicating potential medicinal applications (Ermut et al., 2014).
- Antibacterial and Antifungal Agents : Derivatives of 5-chloroindoline-2,3-dione have been synthesized and assessed as antibacterial and antifungal agents, revealing the compound's potential in developing new therapeutic agents (Khalid et al., 2020).
Chemical Properties and Applications
Research has also delved into the chemical properties of this compound and its derivatives, focusing on their potential industrial applications.
- Corrosion Inhibition : Studies have investigated the use of 5-Chloroisatin’s derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the compound's utility in industrial applications, particularly in protecting metals against corrosion (Tribak et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO2/c16-9-2-4-13-10(6-9)14(20)15(21)19(13)7-8-1-3-11(17)12(18)5-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLZDTPFOQFMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)
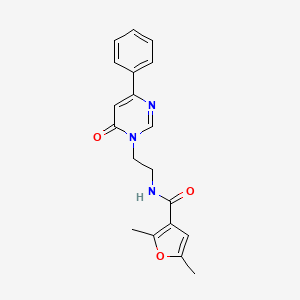
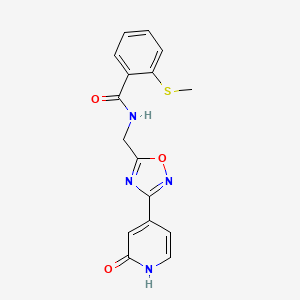
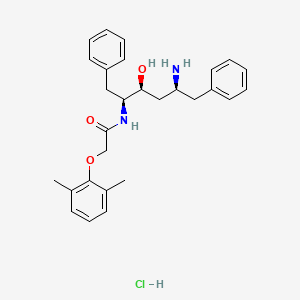
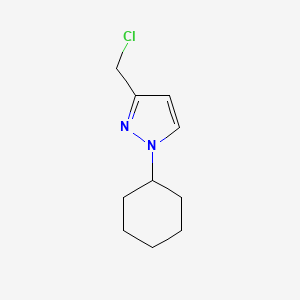

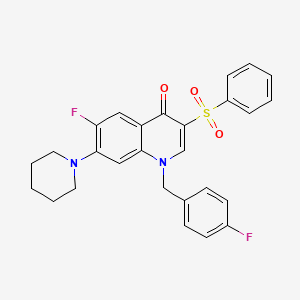
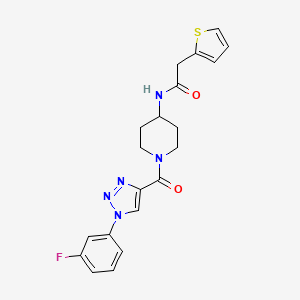
![2-iodo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2651718.png)
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2651722.png)


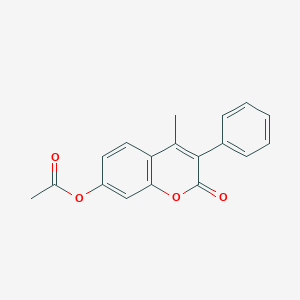
![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2651726.png)